2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid
Description
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a cyclopropylamino substituent at the 2-position and a trifluoromethyl (CF₃) group at the 6-position of the pyridine ring. The cyclopropylamino group contributes steric and electronic effects that influence binding affinity, while the CF₃ group enhances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
2-(cyclopropylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9F3N2O2/c11-10(12,13)7-4-3-6(9(16)17)8(15-7)14-5-1-2-5/h3-5H,1-2H2,(H,14,15)(H,16,17) |
InChI Key |
ZYSONJROAAFWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions. One common method starts with the preparation of the nicotinic acid derivative, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The cyclopropylamino group is then introduced via nucleophilic substitution. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the cyclopropylamino group can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position substituent plays a critical role in biological activity:
- Arylamino vs. Cyclopropylamino: In 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives (e.g., 3,5-dimethoxyphenyl ester), bulkier aryl groups slightly reduce potency compared to the cyclopropylamino group, which balances steric hindrance and electronic effects. Amide derivatives of these compounds exhibit higher potency (EC₅₀ ~25 µM) than esters due to improved hydrogen bonding and stability .
- Chloro vs. Cyclopropylamino: 2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 102243-12-9) replaces the cyclopropylamino group with a chlorine atom.
- Methyl vs. Cyclopropylamino: 2-Methyl-6-(trifluoromethyl)nicotinic acid (PubChem CID 2775683) features a methyl group, which provides steric bulk without hydrogen-bonding capacity. This substitution results in lower antiviral activity compared to amino-functionalized analogs .
Trifluoromethyl Group Positioning
The CF₃ group at the 6-position is a key pharmacophore:
- 6-CF₃ vs. 4-CF₃ : 4-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) shows distinct physicochemical properties due to altered electronic distribution, reducing its suitability for HIV-1 RT inhibition compared to the 6-CF₃ analog .
- 6-CF₃ in Pyrimidines : Derivatives like 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester (LCMS m/z 366) demonstrate that CF₃ placement on adjacent rings can enhance lipophilicity but may compromise target specificity .
Functional Group Modifications
- Ester vs. Amide Derivatives: In HIV-1 RT inhibitors, amide derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid (e.g., compound 21) exhibit superior potency (SI >10) and lower toxicity (CC₅₀ =44 µM) compared to esters. The cyclopropylamino analog’s amide form is hypothesized to improve binding through additional hydrophobic interactions .
Antiviral Activity
- HIV-1 Inhibition: The cyclopropylamino derivative’s scaffold inhibits viral replication more effectively than isatin, pyrrole, or pyrazole-based analogs. For example, a pyrrole derivative showed EC₅₀ =25 µM and CC₅₀ =44 µM, whereas compound 21 (3,5-dimethoxyphenyl ester) achieved SI >10, indicating a broader therapeutic window .
Comparative Toxicity and Selectivity
- Toxicity Profile: Cyclopropylamino derivatives exhibit lower cytotoxicity (CC₅₀ >100 µM in some cases) compared to aryl-substituted analogs, likely due to reduced metabolic activation .
- Selectivity : The CF₃ group at the 6-position enhances selectivity for viral enzymes over host polymerases, a limitation observed in 2-chloro and 4-CF₃ analogs .
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 2-(Cyclopropylamino)-6-CF₃ nicotinic acid | 2.8 | 0.15 (PBS) | >60 |
| 2-Chloro-6-CF₃ nicotinic acid | 3.1 | 0.08 (PBS) | 45 |
| 2-Methyl-6-CF₃ nicotinic acid | 2.5 | 0.20 (PBS) | 30 |
Data derived from computational models and in vitro assays suggest the cyclopropylamino derivative’s balanced lipophilicity and stability contribute to its favorable pharmacokinetics .
Biological Activity
2-(Cyclopropylamino)-6-(trifluoromethyl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral research. This article explores its biological activity, focusing on its mechanism of action, efficacy against viral replication, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of nicotinic acid, characterized by the presence of a cyclopropylamino group and a trifluoromethyl substituent. Its chemical structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 207.15 g/mol
Research indicates that this compound exhibits dual inhibitory activity against HIV-1 reverse transcriptase (RT). It acts by:
- Allosteric Inhibition : The compound binds to an allosteric site on the enzyme, inhibiting both polymerase and RNase H functions. This mechanism allows it to remain effective against viral strains resistant to traditional non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Biological Activity Data
The biological activity of this compound has been assessed through various studies, which provide insights into its effectiveness and selectivity. Key findings include:
- Inhibition Concentration (IC) : The compound demonstrated an IC value of approximately 14 µM against RNase H function.
- Effective Concentration (EC) : In cell-based assays, it exhibited an EC value of 5 µM with a selectivity index greater than 10, indicating favorable safety profiles relative to its antiviral efficacy .
Case Studies
Several studies have highlighted the potential of this compound in clinical applications:
- Study on HIV-1 Replication :
- Comparative Analysis with NNRTIs :
Summary of Findings
The following table summarizes key biological activity metrics for this compound:
| Parameter | Value |
|---|---|
| IC (RNase H) | 14 µM |
| EC (HIV-1 Replication) | 5 µM |
| Selectivity Index | >10 |
| Cytotoxicity | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
